molecular formula C8H13FO3 B13628667 Ethyl 2-fluoro-4-methyl-3-oxopentanoate

Ethyl 2-fluoro-4-methyl-3-oxopentanoate

Katalognummer: B13628667
Molekulargewicht: 176.19 g/mol
InChI-Schlüssel: CMNJNHWHNXWRRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-fluoro-4-methyl-3-oxopentanoate is an organic compound with the molecular formula C8H13FO3. It is a fluorinated ester that finds applications in various fields, including pharmaceuticals and organic synthesis . The compound is characterized by its unique structure, which includes a fluorine atom, making it a valuable intermediate in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-4-methyl-3-oxopentanoate typically involves the reaction of ethyl 2-fluoroacetate with propionyl chloride in the presence of a base such as sodium hydride or sodium ethoxide . The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods: In an industrial setting, the continuous preparation of this compound involves feeding the reactants into a reaction kettle, followed by separation and purification steps using techniques like rectification . This method ensures a consistent and high-yield production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-fluoro-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-fluoro-4-methyl-3-oxopentanoate is widely used in scientific research due to its versatility:

Wirkmechanismus

The mechanism of action of ethyl 2-fluoro-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its reactivity and binding affinity to enzymes and receptors. This interaction can inhibit or modulate the activity of these biological targets, leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: Ethyl 2-fluoro-4-methyl-3-oxopentanoate is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical properties and reactivity. Compared to its analogs, this compound offers enhanced stability and specificity in reactions, making it a preferred choice in various synthetic applications .

Eigenschaften

Molekularformel

C8H13FO3

Molekulargewicht

176.19 g/mol

IUPAC-Name

ethyl 2-fluoro-4-methyl-3-oxopentanoate

InChI

InChI=1S/C8H13FO3/c1-4-12-8(11)6(9)7(10)5(2)3/h5-6H,4H2,1-3H3

InChI-Schlüssel

CMNJNHWHNXWRRC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C(=O)C(C)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.